N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-12(22)13-5-4-6-14(11-13)20-18(23)15-7-2-3-10-21(15)27(24,25)17-9-8-16(19)26-17/h4-6,8-9,11,15H,2-3,7,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIWAODBVQPRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an acetylphenyl group and a chlorothiophenyl sulfonyl moiety. Its structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Piperidine derivative A | 2–4 | Antimycobacterial |
| Piperidine derivative B | 0.5–4 | Antimycobacterial |
Cytotoxicity
Cytotoxicity assays using the HaCaT cell line have been employed to assess the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values provide insights into the compound's selectivity and potential toxicity. For example, compounds with SI (selectivity index) values greater than 1 indicate non-toxicity towards non-cancerous cells .
| Compound | IC50 (μg/mL) | SI (Selectivity Index) |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine derivative A | 5.8 to >50 | >12.5 |
| Piperidine derivative B | >1000 | <1 |
The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. Computer-aided evaluations suggest that similar piperidine derivatives can affect multiple pathways, including those involved in cancer treatment and antimicrobial activity .
Target Interaction Studies
In silico studies utilizing tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound may interact with several key biological targets:
- Enzymes : Potential inhibition of enzymes related to disease pathways.
- Receptors : Modulation of receptor activity that could influence signaling pathways.
- Transport Systems : Effects on transport proteins that could alter drug absorption or efficacy.
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, studies have shown that specific substitutions can lead to improved potency against target pathogens while maintaining low toxicity levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Thiophene-Containing Compounds
(a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)
- Structure : Shares the (5-chlorothiophen-2-yl)sulfonyl group but replaces the piperidine-carboxamide core with an indole-acetamide scaffold.
- Synthesis : Prepared via coupling of 5-chlorothiophene-2-sulfonamide with an indole-acetic acid derivative (39% yield) .
(b) 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide
Piperidine-Carboxamide Derivatives
(a) 1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (Compound 9)
- Structure : Contains a piperidine-4-carboxamide core linked to a 1,3,4-oxadiazole ring and a sulfonyl-thiophene group.
- Comparison: The carboxamide position (4 vs. 2 on piperidine) may influence spatial orientation and binding pocket interactions.
(b) Cannabinoid Inverse Agonists (e.g., SR141716A)
- Structure : Pyrazole-carboxamide core with chlorophenyl and piperidinyl substituents.
- Functional Similarity : Both compounds utilize carboxamide and sulfonyl/sulfonamide groups for receptor interaction. However, SR141716A’s pyrazole core targets CB1 receptors, whereas the target compound’s piperidine scaffold may favor alternative targets .
Research Implications
- Sulfonyl-Thiophene Motif : Critical for binding interactions, as seen in multiple analogs (e.g., Compound 33 and Sch225336) .
- Piperidine vs. Piperazine : Piperidine’s rigidity may enhance target specificity compared to piperazine derivatives .
- Substituent Effects : The 3-acetylphenyl group in the target compound likely improves lipophilicity and membrane permeability relative to polar oxadiazole or indole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
